6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(6-methylpyrimidin-4-yl)methyl]pyridazine-3-carboxamide
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Overview
Description
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(6-methylpyrimidin-4-yl)methyl]pyridazine-3-carboxamide is a complex organic compound that features a pyrazole ring, a pyridazine ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(6-methylpyrimidin-4-yl)methyl]pyridazine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrazole ring, followed by the construction of the pyridazine ring, and finally the attachment of the pyrimidine moiety.
Formation of Pyrazole Ring: The pyrazole ring can be synthesized by reacting 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.
Construction of Pyridazine Ring: The pyridazine ring is then formed by cyclization reactions involving suitable precursors.
Attachment of Pyrimidine Moiety: The final step involves the attachment of the pyrimidine ring to the pyridazine ring through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(6-methylpyrimidin-4-yl)methyl]pyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents, acylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(6-methylpyrimidin-4-yl)methyl]pyridazine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity.
Materials Science: It is explored for use in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Industrial Applications: It is investigated for use in the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(6-methylpyrimidin-4-yl)methyl]pyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid: This compound shares the pyrazole ring but differs in the attached functional groups.
Bis(2-ethyl-di(3,5-dimethyl-1H-pyrazol-1-yl))amine: Similar pyrazole structure but different overall molecular framework.
3,6-di(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine: Contains multiple pyrazole rings and a tetrazine ring.
Uniqueness
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(6-methylpyrimidin-4-yl)methyl]pyridazine-3-carboxamide is unique due to its combination of pyrazole, pyridazine, and pyrimidine rings, which confer specific chemical and biological properties not found in simpler compounds. This unique structure allows for diverse applications and interactions in various scientific fields.
Properties
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-N-[(6-methylpyrimidin-4-yl)methyl]pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7O/c1-10-7-13(19-9-18-10)8-17-16(24)14-4-5-15(21-20-14)23-12(3)6-11(2)22-23/h4-7,9H,8H2,1-3H3,(H,17,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBCQRFLLAVITN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)CNC(=O)C2=NN=C(C=C2)N3C(=CC(=N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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